Product packaging for 1-Azidopyrene(Cat. No.:CAS No. 36171-39-8)

1-Azidopyrene

Cat. No.: B149228
CAS No.: 36171-39-8
M. Wt: 243.26 g/mol
InChI Key: BMNGOGRNWBJJKB-UHFFFAOYSA-N
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Description

Overview of Azide (B81097) Chemistry in Organic Synthesis and Functionalization

Organic azides, characterized by the linear -N₃ functional group, are high-energy molecules that have become indispensable in modern organic synthesis. pcbiochemres.comnih.gov Their reactivity is harnessed in a variety of chemical transformations, most notably in "click chemistry." pcbiochemres.comorganic-chemistry.orgwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide and a terminal alkyne react to form a stable 1,2,3-triazole ring with high efficiency and specificity. pcbiochemres.comnih.govorganic-chemistry.org This reaction's reliability and biocompatibility have made it a go-to method for linking different molecular fragments. pcbiochemres.comwikipedia.org

Beyond cycloadditions, azides can be reduced to primary amines, making them useful as protected amine precursors in multi-step syntheses. nih.gov Furthermore, upon photolysis or thermolysis, azides can generate highly reactive nitrene intermediates, which can undergo a range of reactions, including insertion into C-H and N-H bonds, making them valuable for photoaffinity labeling. nih.gov

Significance of Pyrene (B120774) as a Polycyclic Aromatic Hydrocarbon Fluorophore

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, resulting in a planar and highly conjugated system. researchgate.net This structure endows pyrene with distinct and valuable photophysical properties, making it a widely used fluorophore in scientific research. researchgate.net One of the most notable features of pyrene is its long fluorescence lifetime and its sensitivity to the local environment. nih.govnih.gov

The fluorescence emission spectrum of pyrene is characterized by a series of well-defined vibronic bands. The relative intensity of these bands can change depending on the polarity of the surrounding medium, a phenomenon that allows pyrene to be used as a probe for microenvironment polarity. nih.gov Additionally, at higher concentrations or when two pyrene molecules are in close proximity, they can form an "excimer" (excited-state dimer), which exhibits a broad, structureless, and red-shifted emission compared to the monomer fluorescence. nih.gov This excimer formation is a powerful tool for studying processes that involve changes in proximity, such as membrane dynamics and protein-protein interactions.

Academic and Research Rationale for Investigating 1-Azidopyrene

The scientific interest in this compound lies in the synergistic combination of the functionalities of the azide and pyrene moieties. This unique structure allows for a dual-mode approach in experimental design: the azide group provides a means for covalent modification and labeling, while the pyrene group acts as a fluorescent reporter.

A primary application of this compound is in photoaffinity labeling . nih.govnih.govwikipedia.org Upon irradiation with UV light, the azide group in this compound is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as proteins or lipids, within a biological system. nih.govnih.gov The attached pyrene fluorophore then allows for the detection, isolation, and characterization of the labeled biomolecules. This technique is particularly valuable for mapping the topography of proteins within membranes and identifying ligand-binding sites. nih.gov

Furthermore, the azide group in this compound makes it a suitable partner for click chemistry reactions. pcbiochemres.comorganic-chemistry.orgwikipedia.org By reacting this compound with a molecule containing an alkyne group, researchers can specifically and efficiently attach the pyrene fluorophore to a target of interest. This approach is widely used for the fluorescent labeling of biomolecules, including peptides, proteins, and nucleic acids. nih.gov

Historical Context and Evolution of Research on Azidopyrenes

The development of this compound is rooted in the broader history of organic azide chemistry and fluorescence spectroscopy. The synthesis of the first organic azide, phenyl azide, dates back to the 19th century. However, it was the development of photoaffinity labeling in the 1960s and 1970s that set the stage for the use of photoreactive azides like this compound. wikipedia.orgnih.gov Early work in this area focused on using aryl azides to probe the structure and function of proteins. nih.gov

The synthesis of this compound itself is typically achieved from its precursor, 1-aminopyrene, which in turn is synthesized by the reduction of 1-nitropyrene. rsc.orgnih.gov The nitration of pyrene is a key step in this synthetic route. rsc.orggoogle.com

A significant milestone in the application of this compound was its use in the early 1980s to study the topography of rhodopsin in retinal rod outer segment disk membranes. nih.gov This research demonstrated the utility of this compound as a hydrophobic photolabel for probing the regions of a membrane protein that are embedded within the lipid bilayer. nih.gov

The advent of "click chemistry" in the early 2000s provided a new and powerful application for this compound. pcbiochemres.comorganic-chemistry.orgwikipedia.org The ability to easily and specifically attach the pyrene fluorophore to alkyne-modified biomolecules has made this compound a valuable tool for a wide range of biological and materials science applications. pcbiochemres.comnih.gov The evolution of fluorescent probes for various biological applications, including the detection of hypoxia and the screening of tumor-imaging probes, has further highlighted the importance of versatile fluorophores like pyrene and its derivatives. nih.govrsc.org

Interactive Data Tables

Below are interactive tables summarizing key photophysical properties of pyrene, the core fluorophore of this compound.

Photophysical Properties of Pyrene

PropertyValueSolventReference
Absorption Maxima (λabs)335.2 nmCyclohexane
Molar Extinction Coefficient (ε)54,000 cm-1/MCyclohexane
Fluorescence Quantum Yield (Φf)0.32Cyclohexane
Fluorescence Quantum Yield (Φf) of 1-Pyrenebutyric AcidChanges with albumin bindingAqueous Buffer nih.gov
Excited-State Lifetime (τ)NanosecondsVarious aps.orgaapt.orgarxiv.orgaps.org

Photophysical Data of Pyrene Derivatives

CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (Φf)Reference
AlkynylpyrenesShifted to longer wavelengths vs. pyrene-Up to 0.99 in ethanol nih.gov
1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy)Significant solvatochromismLarge Stokes' shiftDecreases with increasing solvent polarity nih.gov
Pyrene in Toluene (1x10-4M)--- researchgate.net
Crystalline Pyrene--- researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9N3 B149228 1-Azidopyrene CAS No. 36171-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azidopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3/c17-19-18-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNGOGRNWBJJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189737
Record name Azidopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36171-39-8
Record name Azidopyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036171398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azidopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Azidopyrene and Its Advanced Derivatives

Catalytic Strategies in 1-Azidopyrene Derivative Synthesis

Catalytic strategies play a crucial role in facilitating the synthesis of this compound derivatives, particularly in enabling efficient coupling reactions and potentially influencing selectivity. As mentioned earlier, copper(I) catalysis is fundamental to the azide-alkyne click chemistry widely used to functionalize this compound with alkyne-containing molecules. nih.govacs.orgacs.orgplos.orgnih.gov Different copper catalysts, such as CuI, Cu(OAc)₂, CuO, CuCl₂·2H₂O, and CuSO₄, have been employed in azide-alkyne cycloaddition reactions for synthesizing 1,2,3-triazole derivatives. nih.gov

Copper-Mediated Transformations (e.g., CuI for Triazole Formation)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, represents a highly efficient and widely used method for the functionalization of this compound. This reaction involves the coupling of an azide (B81097) with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole nih.govmdpi.comgoogle.combeilstein-journals.orginterchim.frresearchgate.netnih.gov. The reaction is typically catalyzed by copper(I) species, which can be added directly as Cu(I) salts like CuI or generated in situ from Cu(II) salts, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate (B8700270) google.cominterchim.frresearchgate.netnih.govnih.gov.

The CuAAC reaction is characterized by its high efficiency, regioselectivity (exclusively yielding the 1,4-isomer), and tolerance of a wide range of functional groups, allowing it to be performed under mild conditions, often in aqueous or mixed aqueous-organic solvents at or near room temperature mdpi.comgoogle.cominterchim.frresearchgate.netnih.gov.

Research has demonstrated the utility of CuAAC with this compound for conjugating the pyrene (B120774) fluorophore to various alkyne-functionalized molecules. For instance, this compound has been coupled with alkyne-functionalized calix nih.govarenes using CuI in THF/H₂O to synthesize fluorescent calix nih.govarene derivatives containing triazolylpyrene units nycu.edu.tw. In another application, this compound was used in a click reaction with alkyne-functionalized nanojars, catalyzed by CuI, to create pyrene-functionalized fluorescent nanojars nih.govacs.org. This highlights the effectiveness of Cu(I) catalysis in installing the pyrene moiety onto complex structures through the azide-alkyne click reaction.

The general reaction scheme for the CuAAC reaction between this compound and a terminal alkyne is illustrated below:

Reactant 1Reactant 2CatalystProduct
This compoundTerminal AlkyneCu(I) salt1,4-Disubstituted Triazole (with pyrene substituent)

Detailed research findings often report reaction conditions, yields, and characterization data for the resulting triazole derivatives. For example, the synthesis of triazolylpyrene-substituted calix nih.govarenes using this compound and propargyl-functionalized calix nih.govarene with CuI in THF/H₂O at 50°C for 1 day yielded the desired products in good yields (e.g., 74%, 72%, and 79% for different derivatives) nycu.edu.tw.

Palladium-Catalyzed Coupling Reactions in Pyrene Functionalization

Palladium-catalyzed coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are relevant to the synthesis and functionalization of pyrene compounds, which can serve as precursors or scaffolds for this compound derivatives uky.eduacs.orgnih.govnih.govresearchgate.netmdpi.comrsc.orgnih.govbeilstein-journals.org. While palladium catalysis is not typically used for direct transformations of the azide group itself into C-C or C-N bonds on the azide nitrogen, these reactions are crucial for modifying the pyrene core before or after the introduction of the azide group.

For instance, Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is frequently employed to introduce alkyne functionalities onto brominated pyrene derivatives, such as 1-bromopyrene (B33193) uky.edunih.govacs.orgbeilstein-journals.org. These alkyne-functionalized pyrenes can then participate in copper-catalyzed click reactions with azides, including non-pyrene azides, to form pyrene-containing triazoles.

Palladium-catalyzed C-N cross-coupling reactions are also relevant for synthesizing aminopyrene derivatives from aryl halides and amines, providing a route to the precursor of this compound uky.eduacs.orgnih.gov.

Although palladium catalysis is not the primary method for transforming the azide group in this compound into triazoles (which is the domain of copper catalysis), it plays a vital role in the broader synthetic strategies involving pyrene functionalization, enabling the construction of complex molecular architectures that may incorporate the azidopyrene moiety.

Efficiency and Scalability Considerations in this compound Synthesis

Scalability in chemical synthesis refers to the ability to increase the reaction scale from gram quantities to multi-gram or even kilogram quantities without significant loss of yield or purity, and without encountering major practical difficulties. While specific large-scale synthesis data for this compound was not extensively detailed in the search results, the established synthetic steps for its preparation from readily available precursors like pyrene (via nitration and reduction to 1-aminopyrene) are generally considered scalable processes in organic synthesis uky.edufishersci.ca.

The CuAAC reaction, being a widely adopted "click" chemistry method, has been demonstrated to be scalable for the synthesis of various triazole compounds google.comresearchgate.netnih.gov. The robustness and tolerance of the reaction conditions to different scales contribute to its applicability in preparing larger quantities of this compound derivatives. Considerations for scalability would include managing reaction exotherms, efficient mixing, and ease of product isolation and purification at larger scales. The use of inexpensive copper catalysts and relatively mild conditions further supports the potential for scalable synthesis of this compound derivatives via click chemistry.

Photochemical Reactivity and Photophysics of 1 Azidopyrene

Fundamental Photodecomposition Pathways of 1-Azidopyrene

The photodecomposition of this compound primarily proceeds through the extrusion of nitrogen, leading to the formation of 1-nitrenopyrene. This nitrene can exist in different spin states, specifically singlet and triplet, which dictate subsequent reaction pathways.

Formation and Characterization of Singlet 1-Nitrenopyrene Intermediates

The primary process in the photodecomposition of this compound involves the direct photo-dissociation of the azido (B1232118) group from the excited singlet state (Py–N₃* (singlet)), resulting in the formation of excited singlet 1-nitrenopyrene (Py–N* (singlet)) and molecular nitrogen. researchgate.netresearchgate.net Time-resolved laser photolysis studies have been instrumental in identifying this excited singlet nitrene as a key intermediate. researchgate.netresearchgate.net The electronic absorption spectrum of singlet phenylnitrene, a related aromatic nitrene, has been characterized, showing good agreement with transient spectra observed in solution. acs.org

Intersystem Crossing to Triplet 1-Nitrenopyrene

Following the formation of the excited singlet nitrene, intersystem crossing (ISC) to the ground triplet state of 1-nitrenopyrene (Py–N (triplet)) is a significant process. researchgate.netresearchgate.net This transition involves a change in the spin state of the nitrene. The direct photo-decomposition pathway of this compound is described as Py–N₃* (singlet) → Py–N* (singlet) → Py–N (triplet). researchgate.netresearchgate.net The triplet state is generally the ground state for simple nitrenes. acs.orgaakash.ac.in The rate of ISC can be influenced by factors such as solvent polarity and temperature. nih.gov

Temperature-Dependent Reaction Mechanisms in Photolysis

The prevailing reaction pathway of aromatic azides, including potentially this compound, can be temperature-dependent. researchgate.netacs.org At ambient temperature, reactions of singlet-state intermediates are favored, while at lower temperatures (e.g., 77 K in a glass matrix), reactions associated with triplet nitrenes become predominant. acs.orgresearchgate.net This shift in mechanism is attributed to a temperature-dependent branching ratio from the primary photoproduct, the singlet nitrene. researchgate.net For instance, studies on phenyl azide (B81097) have shown that below 180 K, ISC to the triplet state predominates, while at ambient temperature in the liquid phase, rearrangement of the singlet nitrene is preferred over ISC. acs.org The quantum yield of photolysis can also be affected by temperature. rsc.org

Ultrafast Photodynamics and Reaction Kinetics of this compound

The photodecomposition of this compound and the subsequent reactions of the nitrene intermediates occur on ultrafast timescales, requiring advanced spectroscopic techniques for their investigation.

Picosecond and Nanosecond Time-Resolved Spectroscopy of Nitrenes

Picosecond and nanosecond time-resolved spectroscopy techniques are crucial for studying the dynamics of nitrenes, including their formation and decay. news-medical.netmontana.edu Nanosecond time-resolved laser photolysis has been used to study the primary process of this compound photodecomposition and to identify the excited singlet 1-nitrenopyrene intermediate. researchgate.netresearchgate.net These techniques allow for the measurement of transient absorption spectra and the determination of the lifetimes of short-lived species like singlet nitrenes. acs.org For example, the lifetime of excited singlet 1-nitrenopyrene was found to be 22 ns at room temperature in benzene (B151609) and slightly longer at 77 K. researchgate.netresearchgate.net

Secondary Photoreactions and Product Formation

Following the initial photolysis of this compound and the generation of the corresponding nitrene, several secondary reactions can occur. These reactions are dependent on the nature of the nitrene intermediate (singlet or triplet), the concentration of the azide, and the presence of other reactive species in the environment, such as solvents or scavenging agents.

Dimerization Processes Leading to Azo Compounds

One significant secondary reaction pathway for the nitrene generated from this compound is dimerization. Aromatic nitrenes, particularly in their triplet state, can undergo dimerization to form azo compounds researchgate.net. This process involves the coupling of two nitrene molecules to form a -N=N- linkage. While specific detailed reaction schemes for this compound's dimerization to an azo compound were not extensively detailed in the provided snippets, the general principle for aromatic and polynuclear aromatic azides supports this reaction pathway researchgate.netresearchgate.net. For instance, the photolysis of p-azidoaniline has been shown to yield 4,4'-diaminoazobenzene, which forms via a dimer intermediate derived from the corresponding nitrene researchgate.net. This suggests that a similar dimerization to form an azo compound, likely 1,1'-azobispyrene, can occur upon photolysis of this compound, particularly at higher concentrations where the probability of two nitrene molecules encountering each other is increased.

Quantum Yield Studies and Photochemical Efficiency of this compound Reactions

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a photochemical change per photon of light absorbed researchgate.netomlc.orgirispublishers.com. Quantum yield studies provide valuable insights into the primary photochemical event and subsequent secondary reactions.

For this compound, the photo-decomposition quantum yield has been reported to be very large oup.com. A high quantum yield for the disappearance of the starting azide suggests that the initial photolytic cleavage of the azide to form nitrogen and the nitrene is a highly efficient process. Quantum yields greater than unity can indicate that a photochemical reaction triggers a chain reaction or other secondary processes where multiple reactant molecules are consumed or product molecules are formed for each photon absorbed researchgate.netomlc.org. While a specific numerical value for the quantum yield of this compound photolysis wasn't consistently available across the provided snippets, the indication of a "very large" quantum yield oup.com points towards an efficient primary photochemical step.

Click Chemistry Applications of 1 Azidopyrene

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Azidopyrene

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, specificity, and mild reaction conditions. biosyn.com This reaction involves the coupling of an azide (B81097), such as this compound, with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov

The mechanism of the CuAAC reaction is a stepwise process that is significantly accelerated by the presence of a copper(I) catalyst. nih.govresearchgate.net The reaction is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne. nih.gov This intermediate then reacts with the azide in a cycloaddition process. researchgate.net The copper catalyst plays a crucial role in lowering the activation energy of the reaction, allowing it to proceed rapidly and with high regioselectivity at room temperature. organic-chemistry.orgnih.gov The formation of the 1,4-disubstituted triazole product is highly favored over the 1,5-isomer. nih.gov Computational studies have provided detailed insights into the transition states and intermediates involved in the catalytic cycle. nih.gov

Table 1: Key Steps in the CuAAC Catalytic Cycle

StepDescription
1. Acetylide Formation A terminal alkyne reacts with a copper(I) salt to form a copper(I)-acetylide intermediate.
2. Complexation The copper(I)-acetylide complexes with the azide reactant, such as this compound.
3. Cycloaddition An intramolecular cyclization occurs to form a six-membered copper-containing intermediate.
4. Ring Contraction The intermediate undergoes ring contraction to form the triazole ring.
5. Protonolysis The copper is released from the triazole ring upon protonation, regenerating the catalyst for the next cycle.

This is an interactive data table. You can sort and filter the data.

A hallmark of the CuAAC reaction is its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This high degree of control is a direct consequence of the copper-catalyzed mechanism, which proceeds through intermediates that favor the formation of the 1,4-product. nih.gov In the absence of the copper catalyst, the thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes typically results in a mixture of both 1,4- and 1,5-regioisomers. nih.gov The stereochemical integrity of the reactants is maintained throughout the CuAAC reaction, making it a reliable method for the synthesis of well-defined molecular architectures. The regioselectivity of the reaction is influenced by both electronic and steric factors of the azide and alkyne substrates. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Using this compound Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. nih.govnih.gov This makes it particularly suitable for applications in living systems. nih.gov The reaction relies on the use of a strained cyclooctyne (B158145), which readily reacts with an azide like this compound to form a stable triazole product. nih.gov The relief of ring strain in the cyclooctyne provides the driving force for the reaction. nih.gov The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne. nih.gov

Bioorthogonal Ligation Strategies Involving this compound

Bioorthogonal ligation refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.gov this compound is an ideal candidate for such strategies due to the bioorthogonal nature of the azide group. nih.gov

The fluorescent properties of the pyrene (B120774) moiety make this compound a valuable tool for the fluorescent labeling of biomolecules. nih.govnih.govscilifelab.sethermofisher.com Through click chemistry reactions like CuAAC and SPAAC, this compound can be covalently attached to a variety of biological targets that have been functionalized with an alkyne group. sb-peptide.comjpt.comcpcscientific.com This allows for the visualization and tracking of these molecules in complex biological environments, such as within living cells. nih.govnih.gov

Table 2: Examples of Biomolecules Labeled with Azide-Containing Probes

Biomolecule ClassLabeling StrategyApplication
Proteins Incorporation of alkyne-containing unnatural amino acids followed by CuAAC or SPAAC with an azide probe. nih.govImaging protein localization and dynamics. nih.govnih.gov
Nucleic Acids Metabolic labeling with alkyne-modified nucleosides and subsequent click reaction with an azide probe. nih.govVisualization of DNA and RNA in cells. nih.gov
Carbohydrates Functionalization of carbohydrates with alkyne groups for reaction with azide probes. Studying glycan biosynthesis and trafficking.

This is an interactive data table. You can sort and filter the data.

The functionalization of biomolecules with probes like this compound can provide valuable insights into their structure, function, and interactions.

Peptides and Proteins: Peptides and proteins can be site-specifically labeled with this compound by incorporating an alkyne-functionalized unnatural amino acid into the peptide chain, followed by a click reaction. nih.govsb-peptide.comjpt.com This allows for the study of protein conformation, protein-protein interactions, and enzyme activity. nih.gov

Carbohydrates: Carbohydrates play crucial roles in many biological processes. They can be chemically modified to contain alkyne handles, which can then be used to attach this compound via click chemistry. This enables the study of carbohydrate metabolism, cell-surface glycan profiling, and the investigation of carbohydrate-protein interactions.

Synthesis of Triazole-Linked Pyrene Conjugates for Diverse Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for synthesizing triazole-linked pyrene conjugates. organic-chemistry.org This reaction involves the coupling of an azide, such as this compound, with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The resulting triazole linker serves as a robust bridge, connecting the photophysically active pyrene moiety to other molecular platforms, thereby creating novel hybrid molecules with a wide array of applications in materials science and biology. rsc.org

Development of Fluorescent Pyrene-Triazole Hybrids

The conjugation of pyrene to other molecules via a triazole linker has led to the development of advanced fluorescent materials. The triazole substitution on the pyrene core can significantly influence the photophysical properties of the resulting hybrid.

Research has demonstrated that the synthesis of 1,6- and 1,8-triazolylpyrenes results in compounds with pronounced red-shifts in both their monomer and excimer fluorescence. nih.gov This alteration of the emission profile is a key feature for developing probes for specific environments. Furthermore, the excimers formed by these triazolylpyrenes exhibit remarkably high quantum yields, making them highly efficient light-emitting species. nih.gov

In one study, a series of pyrene-functionalized pyrazole (B372694) ligands were synthesized, including one featuring a triazole linker, 4-(3-(pyrazol-4-yl)propyl)-1-(pyren-1-yl)-1,2,3-triazole (HL3). nih.govacs.org The photophysical properties of this and related compounds were investigated, revealing that while the parent pyrene derivatives exhibit characteristic fluorescence, their incorporation into larger structures can lead to fluorescence quenching. nih.govacs.org This property is particularly useful in the design of "turn-off" fluorescent sensors.

Table 1: Photophysical Properties of Synthesized Pyrene Derivatives

Compound Absorption Maxima (nm) Fluorescence Maxima (nm) Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) Fluorescence Quantum Yield
HL1 278, 329, 345 385 > 10,000 0.26
HL2 278, 329, 345 385 > 10,000 Diminished
HL3 278, 329, 345 385 > 10,000 Diminished

Data sourced from a study on pyrene-functionalized fluorescent nanojars. nih.govacs.org

The synthesis of these hybrids often involves multi-step procedures, starting with the functionalization of pyrene, for example, with a terminal alkyne, followed by a click reaction with an azido-functionalized partner molecule. nih.govacs.org The versatility of this approach allows for the creation of a diverse library of fluorescent probes with tailored properties.

Applications in Supramolecular Chemistry (e.g., Calixarenes, Nanojars)

The unique photophysical properties of pyrene, particularly its sensitivity to the local environment and its ability to form excimers, make it an excellent candidate for incorporation into supramolecular assemblies. The triazole linkage formed via click chemistry offers a stable and efficient way to attach pyrene units to macrocyclic hosts like calixarenes and to construct complex structures such as nanojars.

Calixarenes:

Calixarenes are macrocyclic compounds that are widely used in host-guest chemistry. The functionalization of calixarenes with pyrene moieties through triazole linkers has been a successful strategy for creating novel fluorescent sensors. nih.gov For instance, a fluorescent calix rsc.orgarene triazole-linked pyrene (CP) was synthesized via click chemistry and was shown to have a high supramolecular recognition for carbaryl, especially when assembled on graphene oxide. nih.gov

In another example, a pyrene-calix rsc.orgtriazolium conjugate was developed as a fluorescent sensor for the hydrogen sulfate (B86663) anion (HSO₄⁻). rsc.org The addition of HSO₄⁻ to the conjugate resulted in an increase in fluorescence, a phenomenon attributed to the formation of a 1:1 stoichiometric complex that disrupts the photoinduced electron transfer (PET) process. rsc.org This high selectivity is due to the spatial complementarity and hydrogen bond interactions between the calixarene (B151959) conjugate and the anion. rsc.org The synthesis of such water-soluble calixarenes is often facilitated by the Huisgen 1,3-dipolar cycloaddition between an azidocalixarene and an alkyne. nih.gov

Table 2: Examples of Pyrene-Triazole-Calixarene Conjugates and Their Applications

Conjugate Target Analyte Sensing Mechanism Reference
Calix rsc.orgarene triazole-linked pyrene (CP) on Graphene Oxide Carbaryl Supramolecular recognition nih.gov

Nanojars:

Nanojars are a class of supramolecular coordination complexes, typically formed from pyrazolate, Cu²⁺, and hydroxide (B78521) ions, that can encapsulate anions. nih.govwmich.edu The incorporation of fluorescent pyrene units into these structures allows for the development of fluorescent nanojars.

In a notable study, pyrene-functionalized fluorescent nanojars were synthesized and characterized. nih.govacs.org One of the pyrene derivatives used, HL3, was synthesized using a click reaction to attach the pyrene to a pyrazole moiety via a triazole linker. nih.govacs.org The study found that the fluorescence of the pyrene is significantly quenched when it is part of the nanojar structure, which is attributed to the paramagnetic Cu²⁺ ions in the nanojar assembly. nih.govacs.orgnih.gov The degree of quenching was found to depend on the nature of the linker attaching the pyrene to the nanojar. nih.govacs.org When the pyrene fluorophore is attached via a flexible tether, as in the case of the triazole-linked derivative, both static and dynamic quenching are observed. nih.govacs.org

The synthesis of these pyrene-functionalized nanojars involves the self-assembly of a pyrene-labeled ligand, Cu(NO₃)₂, NaOH, and Na₂CO₃. nih.gov The resulting nanojars, decorated with pyrene, have a large size and are hydrophobic, which affects their ionization efficiency in mass spectrometry. nih.gov These pyrene-functionalized nanojars hold promise for applications in anion sensing and extraction, where the fluorescence signal can be used to monitor the binding events. nih.govwmich.edu

1 Azidopyrene As a Molecular Probe in Bioimaging and Biochemical Research

Photochemical Labeling and Affinity Studies

1-Azidopyrene serves as a potent photoaffinity label. Upon photolysis, the azido (B1232118) group is converted into a highly reactive nitrene intermediate, which can form covalent bonds with nearby molecules. This property allows for the irreversible labeling of binding sites in proteins and membranes, providing a snapshot of molecular interactions.

Investigation of Protein-Probe Interactions (e.g., Rhodopsin Topography, Benzo[a]pyrene (B130552) Binding Proteins)

The hydrophobic nature of the pyrene (B120774) ring enables this compound to partition into the lipid bilayers of membranes and interact with the transmembrane domains of integral membrane proteins. This has been instrumental in elucidating the topography of proteins like rhodopsin. Studies have utilized 1-azido[³H]pyrene to photochemically label rhodopsin within retinal rod outer segment disk membranes. nih.gov The probe was found to react with rhodopsin and its membrane-bound fragments, F1 and F2, indicating that these fragments are exposed to the lipid environment. nih.gov The labeling was restricted to the lipophilic surface of rhodopsin, as the presence of a water-soluble nitrene scavenger did not significantly affect the incorporation of the label. nih.gov

In another application, this compound has been employed to identify and characterize binding proteins for the carcinogen benzo[a]pyrene (B[a]P). nih.gov Researchers have used [³H]-1-azidopyrene as a photoaffinity labeling agent to track a B[a]P binding protein during its purification from mouse liver cytosol. This compound acted as a competitive inhibitor of [³H]B[a]P binding and covalently labeled a single protein. nih.gov This labeling was specifically blocked by an excess of unlabeled B[a]P, confirming the specificity of the interaction.

Target ProteinKey FindingsReference
RhodopsinLabeled within the lipophilic domain, helping to map its topography in the membrane. nih.gov
Benzo[a]pyrene Binding ProteinUsed to identify and purify the protein by specific covalent labeling of the binding site. nih.gov

Analysis of Membrane-Probe Interactions and Lipid Environments (e.g., Bacterial Membranes, LPS Mutants)

The interaction of this compound with bacterial membranes has been shown to be sensitive to the physiological state of the cells. The binding of this hydrophobic probe to Escherichia coli is inversely correlated with the magnitude of the cellular membrane potential. nih.gov Cells with a lower membrane potential bound more this compound, which was found to be associated with both the inner and outer membranes. nih.gov This suggests that the energization of the cell envelope leads to structural changes that decrease the partitioning of hydrophobic molecules.

The lipopolysaccharide (LPS) layer of Gram-negative bacteria is a critical interface for interactions with the environment. Mutant strains of bacteria with alterations in their LPS structure serve as valuable models for understanding membrane-probe interactions. For instance, studies on E. coli LPS mutants have shown that the architecture of the LPS, particularly the core region, influences the interaction with various molecules. scispace.comnih.gov While direct studies with this compound on a wide range of LPS mutants are not extensively documented, the principles derived from interactions of other hydrophobic and cationic molecules with these mutants are relevant. The negative charges in the LPS core can electrostatically interact with and influence the penetration of probes. scispace.com Alterations in the LPS structure, such as in Ra mutants, affect the packing and stability of the outer membrane, which would in turn modulate the interaction with a hydrophobic probe like this compound. nih.gov

Design and Development of this compound-Based Fluorescent Probes

The pyrene fluorophore is renowned for its sensitivity to the local environment, making it an excellent scaffold for the design of fluorescent probes.

Rational Design Principles for Environmentally Sensitive Fluorophores

The fluorescence emission of pyrene is characterized by a structured monomer emission and a broad, structureless excimer emission that occurs at higher concentrations when two pyrene molecules are in close proximity. nih.gov The ratio of the intensities of the monomer and excimer fluorescence can provide information about the local concentration and mobility of the probe. nih.gov Furthermore, the fine structure of the monomer emission spectrum is sensitive to the polarity of the microenvironment. nih.gov

These properties are exploited in the rational design of fluorescent probes. By attaching the pyrene moiety to a recognition element, a probe can be designed to signal the binding to a specific target through changes in its fluorescence properties. For example, a change in the polarity of the binding site upon interaction can be detected as a change in the vibronic band intensities of the pyrene monomer. nih.gov The design of "push-pull" pyrene dyes, where electron-donating and electron-accepting groups are attached to the pyrene core, can lead to probes with large Stokes shifts and high sensitivity to solvent polarity. rsc.org

Applications in Bioimaging (e.g., Live Cell Imaging, Tissue Penetration)

Pyrene-based fluorescent probes have been successfully applied in bioimaging due to their good cell permeability and low cytotoxicity. rsc.org For instance, a pyrene-based probe was developed for the selective detection of cysteine in living cells, demonstrating its utility for imaging specific biomolecules. nih.gov The design of probes with aggregation-induced emission (AIE) properties has also been explored for cellular imaging. researchgate.net

In the context of tissue imaging, a newly synthesized pyrene-based push-pull dye has shown promise for deep tissue imaging. rsc.org This probe was able to stain human skin tissue blocks and allowed for clear visualization of individual cells using two-photon fluorescence microscopy, demonstrating better tissue penetration compared to conventional pyrene dyes. rsc.org The development of photoaffinity probes for live-cell mass spectrometry-based proteomics further highlights the utility of such compounds in studying protein interactions within a cellular context. nih.gov

Spectroscopic Characterization of Probe-Target Interactions

The unique spectroscopic features of the pyrene moiety allow for detailed characterization of its interactions with biological targets. The sensitivity of pyrene's fluorescence to its microenvironment provides a powerful tool for studying protein conformation and membrane dynamics. nih.gov

Fluorescence quenching is a key technique used to study these interactions. The fluorescence of pyrene can be quenched by various molecules, including aromatic azides, through mechanisms such as energy transfer. researchgate.net The efficiency of this quenching can be dependent on the distance between the pyrene fluorophore and the quencher, providing a means to measure distances at the molecular level. The Stern-Volmer equation is often used to analyze the quenching data and determine the nature of the quenching process (static or dynamic). chalcogen.roresearchgate.net

When this compound binds to a protein or inserts into a membrane, changes in its fluorescence spectrum can be observed. These changes can include a shift in the emission wavelength, an alteration in the fluorescence lifetime, and a change in the ratio of monomer to excimer emission. For example, the binding of a pyrene-labeled molecule to a protein can lead to a decrease in the polarity of the probe's microenvironment, resulting in a change in the fine structure of the pyrene monomer emission. nih.gov This allows for the monitoring of protein conformational changes, protein-lipid interactions, and protein-membrane interactions. nih.gov

Spectroscopic ParameterInformation Gained
Fluorescence Emission Spectrum (Monomer/Excimer Ratio)Probe concentration, proximity, and mobility.
Monomer Emission Fine Structure (Py value)Polarity of the microenvironment.
Fluorescence QuenchingProximity to quenching moieties, accessibility of the probe.
Fluorescence LifetimeDynamic processes and interactions.

Electronic Absorption and Emission Spectroscopy for Binding Analysis

The utility of a fluorescent probe in binding analysis hinges on changes in its photophysical properties upon association with a target biomolecule, such as a protein or nucleic acid. For this compound, both its electronic absorption and fluorescence emission spectra are expected to be highly sensitive to the polarity of its microenvironment.

When free in an aqueous buffer, the pyrene moiety of this compound would exhibit characteristic absorption and emission spectra. The absorption spectrum typically shows sharp vibronic bands between 300 and 350 nm. The fluorescence emission spectrum is particularly informative; it displays a series of well-resolved vibronic peaks. The ratio of the intensities of these peaks (e.g., the first and third vibronic peaks, I₁/I₃) is a well-established indicator of the polarity of the probe's surroundings. In a polar, aqueous environment, this ratio is high, whereas, in a nonpolar environment, such as the hydrophobic pocket of a protein, the ratio decreases significantly.

Upon binding to a hydrophobic site on a biomolecule, this compound would likely exhibit the following changes:

Red-Shift in Absorption/Emission: A shift in the absorption and emission maxima to longer wavelengths (a bathochromic or red-shift) may occur as the probe moves to a less polar environment.

Change in Vibronic Band Structure: A significant decrease in the I₁/I₃ intensity ratio in the fluorescence spectrum, indicating the probe's localization within a nonpolar binding pocket.

Increase in Fluorescence Quantum Yield: The fluorescence intensity is often enhanced upon binding, as the non-radiative decay pathways are restricted in the constrained environment of a binding site.

By titrating a solution of a target biomolecule with this compound and monitoring these spectral changes, one can determine binding affinity (Kₐ) and stoichiometry.

Hypothetical Data for this compound Binding to a Protein: This table is illustrative, based on typical pyrene-probe behavior, as specific data for this compound is not readily available.

ParameterThis compound in Buffer (pH 7.4)This compound Bound to Protein
Absorption Max (λₘₐₓ) ~342 nm~348 nm
Emission Max (λₑₘ) ~375 nm (First peak)~378 nm (First peak)
Fluorescence Intensity Ratio (I₁/I₃) ~1.8~0.7
Relative Quantum Yield 1.02.5

Fluorescence Quenching Mechanisms in Bio-Systems

Fluorescence quenching is the process by which the fluorescence intensity of a probe is decreased by a variety of molecular interactions with a "quencher" molecule. For this compound bound to a protein, nearby amino acid residues can act as efficient quenchers. The primary mechanisms are static and dynamic quenching.

Static Quenching: This occurs when the fluorophore (this compound) forms a non-fluorescent ground-state complex with a quencher. This mechanism is characterized by a decrease in fluorescence intensity without a change in the fluorescence lifetime. Amino acids with aromatic rings, such as tryptophan (Trp) and tyrosine (Tyr), can form π-π stacking interactions with the pyrene ring, leading to static quenching.

Dynamic (Collisional) Quenching: This happens when an excited-state fluorophore is deactivated upon collision with a quencher molecule. This process affects both fluorescence intensity and lifetime. The efficiency of dynamic quenching is dependent on the diffusion rate of the quencher.

The nature of the quenching can be investigated using the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Kₛᵥ is the Stern-Volmer quenching constant. For dynamic quenching, a similar relationship holds for the lifetimes (τ₀ / τ). By comparing plots of intensity and lifetime ratios, the mechanism can be elucidated. A linear Stern-Volmer plot that is identical for both intensity and lifetime data indicates purely dynamic quenching. If the intensity plot shows a greater slope than the lifetime plot (which may be flat), static quenching is a significant contributor.

Amino acids like tryptophan, tyrosine, histidine, and methionine are known to be effective quenchers of various fluorophores. nih.govnih.gov The azide (B81097) group itself can also influence the excited state dynamics and contribute to quenching pathways.

Time-Resolved Fluorescence and Fluorescence Anisotropy for Dynamics Studies

Time-resolved fluorescence techniques provide deeper insights into the probe's environment and the dynamics of the macromolecule to which it is attached. nih.gov

Time-Resolved Fluorescence Decay: Measuring the fluorescence lifetime (τ) of this compound provides information about its immediate surroundings. A mono-exponential decay indicates a homogenous environment, while a multi-exponential decay suggests the probe exists in multiple states or environments (e.g., partially exposed to solvent and deeply buried in a binding pocket). Upon binding, the fluorescence lifetime of pyrene derivatives typically increases due to protection from solvent quenching and reduced conformational freedom.

Fluorescence Anisotropy: This technique measures the rotational mobility of the fluorophore. fupress.net The sample is excited with vertically polarized light, and the polarization of the emitted light is measured. The time-resolved fluorescence anisotropy, r(t), provides information on the rotational correlation time (θ) of the probe.

A small, freely rotating probe will depolarize the fluorescence rapidly, leading to a fast anisotropy decay.

When this compound binds to a large protein, its rotation becomes restricted to the much slower tumbling of the entire protein. This results in a much slower anisotropy decay and a higher steady-state anisotropy value.

Hypothetical Time-Resolved Data for this compound: This table is illustrative and based on general principles for fluorescent probes.

ConditionFluorescence Lifetime (τ)Rotational Correlation Time (θ)
Free in Solution Short (~10-50 ns), complex decayFast (<1 ns)
Bound to a 50 kDa Protein Longer (~100-200 ns), often biexponentialSlow (~20-30 ns, reflecting protein tumbling)

These advanced fluorescence techniques, when applied to this compound, would allow researchers to not only confirm binding but also to characterize the precise nature of the binding site and monitor dynamic processes such as protein folding or conformational changes in real-time. However, the application and publication of such specific studies on this compound are not widely documented.

Integration of 1 Azidopyrene in Advanced Materials Science

Synthesis and Fabrication of Pyrene-Functionalized Advanced Materials

The synthesis of materials incorporating 1-azidopyrene often utilizes efficient coupling strategies to attach the pyrene (B120774) fluorophore to desired structures. The copper-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC) "click" reaction is a prominent method for installing pyrene-based fluorophores onto molecules or larger assemblies containing alkyne functionalities. nih.govacs.org This reaction allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles, providing a reliable and modular approach to functionalization. sci-hub.se

In the synthesis of pyrene-functionalized fluorescent nanojars, for instance, this compound was coupled with alkyne-substituted nanojars using Cu(I)-catalyzed click chemistry. nih.govacs.org While Cu(I) is typically generated in situ by reducing Cu(II) with sodium ascorbate (B8700270), using CuI directly as the catalyst was preferred in some cases to prevent potential reduction of Cu(II) ions present in the nanojars. nih.govacs.org Another approach involved coupling a THP-protected 4-(pent-4-yn-1-yl)pyrazole with this compound via click chemistry, followed by deprotection to yield a pyrene-functionalized pyrazole (B372694) ligand (HL3) which could then be used in nanojar synthesis. nih.govacs.org

Incorporation into Supramolecular Assemblies and Coordination Complexes (e.g., Fluorescent Nanojars)

This compound and its derivatives are incorporated into supramolecular assemblies and coordination complexes to create functional nanomaterials. Nanojars, a class of supramolecular coordination complexes formed from pyrazolate, Cu²⁺, and OH⁻ ions, which self-assemble around hydrophilic anions, have been functionalized with pyrene using this compound. nih.govacs.orgresearchgate.netnih.gov This functionalization allows for the creation of fluorescent nanojars. nih.govacs.orgresearchgate.netnih.gov

Studies on pyrene-functionalized fluorescent nanojars have investigated the interaction between the pyrene fluorophore and the copper nanojars. Optical absorption measurements indicated minor ground state interaction. nih.govacs.orgresearchgate.netnih.gov However, the fluorescence of pyrene was significantly quenched when attached to the nanojars, suggesting a strong contribution from the paramagnetic Cu²⁺ ions. nih.govacs.orgresearchgate.netnih.gov The nature of this quenching (static or dynamic) was found to depend on how the pyrene was attached; direct binding resulted in significant static quenching, while attachment via flexible tethers showed both static and dynamic quenching. nih.govacs.orgresearchgate.netnih.gov Attempts to form homoleptic nanojars solely with certain pyrene-labeled ligands, such as HL3 (derived from this compound), were unsuccessful, yielding insoluble solids, potentially due to the triazole functionality acting as an additional coordination site leading to coordination polymers. nih.gov Heteroleptic nanojars, synthesized with mixtures of pyrazole and pyrene-functionalized ligands, showed a statistical distribution of species. nih.govacs.org

Photofunctional and Optoelectronic Materials Design

Pyrene-based materials, often synthesized through functionalization routes involving precursors like this compound, are valuable in the design of photofunctional and optoelectronic materials. nih.gov These materials leverage the photophysical properties of the pyrene core.

Application in Electroluminescent Materials and Organic Light-Emitting Diodes

Pyrene-based materials are also valuable in electroluminescent materials and organic light-emitting diodes (OLEDs). nih.govacs.orgresearchgate.netrsc.orgrsc.orgmdpi.comsigmaaldrich.comu-tokyo.ac.jpnih.govscielo.org.mxsigmaaldrich.com OLEDs are organic semiconductors that emit light when an electric current is passed through them. sigmaaldrich.comu-tokyo.ac.jpscielo.org.mxsigmaaldrich.com Pyrene derivatives can serve as emitters or dopants in the emissive layer of OLEDs. sigmaaldrich.comsigmaaldrich.com The photophysical properties of pyrene, such as its fluorescence, are key to its function in these devices. nih.govacs.orgresearchgate.netrsc.orgrsc.orgmdpi.comnih.gov Research focuses on developing highly efficient and color-pure emitters, including deep-blue emitters based on pyrene and anthracene (B1667546) moieties. rsc.orgmdpi.comnih.gov Strategies like using rigid skeletons or incorporating specific functional groups are employed to tune the emission properties and improve efficiency. rsc.orgrsc.orgnih.gov For example, highly efficient blue fluorescent OLEDs utilizing pyrene-based emitters have been achieved through sensitization strategies. nih.gov

Light-Harvesting Antenna Systems and Energy Transfer Applications

Pyrene-based materials, accessible through functionalization routes involving compounds like this compound, are relevant in the development of light-harvesting antenna systems and energy transfer applications. nih.govacs.orgmdpi.comnih.govnih.gov Light-harvesting systems aim to capture light energy and transfer it efficiently to a reaction center. Pyrene's strong absorption in the UV region and its fluorescent properties make it a suitable donor in Förster Resonance Energy Transfer (FRET) processes. mdpi.comnih.gov

Studies involve incorporating pyrene units into dendritic structures or supramolecular assemblies to act as donor moieties for energy transfer to acceptor groups like porphyrins, fullerenes, or metal complexes. mdpi.comnih.gov The efficiency of energy transfer in these systems can be influenced by the arrangement and distance between the donor and acceptor molecules. nih.gov For instance, DNA has been used as a supramolecular scaffold to control the arrangement of pyrene and perylene (B46583) chromophores, influencing the energy transfer efficiency in the resulting assemblies. nih.gov The ability to control energy transfer through precise molecular arrangement is crucial for developing functional π-systems for light harvesting. nih.gov

Advanced Spectroscopic Techniques for Material Characterization

Advanced spectroscopic techniques play a crucial role in the characterization of materials incorporating this compound, providing detailed insights into their structure, electronic properties, and interactions within the material matrix. These techniques are essential for understanding how the photophysical properties of the pyrene moiety are influenced by its chemical environment and conjugation to other materials, particularly after reactions like the azide-alkyne click chemistry.

UV-Vis Absorption Spectroscopy:

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within this compound and materials containing it. The pyrene core is a polyaromatic hydrocarbon known for its distinct absorption characteristics in the UV region. Changes in the UV-Vis spectrum upon incorporation into a material or after chemical reactions, such as the click reaction with alkynes, can indicate successful conjugation and provide information about the electronic coupling between the pyrene unit and the new material. For instance, studies have utilized UV-Vis spectrophotometers to analyze the absorption spectra of pyrene derivatives, observing characteristic vibrational structures in their fluorescence spectra with maxima near 385 nm. acs.org The technique measures the absorbance or reflectance of materials over a range of wavelengths, and when photon energy matches or exceeds the band gap energy, distinctive absorption characteristics arise due to electron transitions. lcms.cz UV-Vis spectrophotometry is widely used in materials science labs for quantifying organic compounds and understanding material properties and their interaction with light. denovix.com

Fluorescence Spectroscopy:

Fluorescence spectroscopy is particularly valuable for materials incorporating this compound due to the inherent fluorescence of the pyrene group. This technique can probe the local environment, monitor energy transfer processes, and assess the efficiency of conjugation. Steady-state fluorescence measurements can reveal changes in emission intensity, peak shifts, and the appearance of excimer emission, which occurs when two pyrene moieties are in close proximity. antibodies.com This excimer formation is easily observed and quantitatively estimated using fluorescent spectra. antibodies.com Time-resolved fluorescence measurements provide information about fluorescence lifetimes, which can be sensitive to quenching mechanisms and the dynamics of the pyrene unit within the material. Research has shown varied fluorescence quenching when pyrene fluorophores are bound to certain materials, with significant contributions from dynamic quenching observed in some cases, attributed to the flexibility allowing the pyrene moiety to fold back onto the material structure. acs.org Fluorescence quantum yields can also be determined, providing a measure of the efficiency of the fluorescence process. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, including both ¹H and ¹³C NMR, is indispensable for confirming the successful synthesis and structure of this compound and its derivatives integrated into materials. rsc.orgnih.gov NMR provides detailed information about the local chemical environment of atoms, allowing for the identification of specific protons and carbons in the pyrene and azide groups, as well as any newly formed bonds after reactions like click chemistry. rsc.orgnih.gov Solid-state NMR techniques, such as ¹³C and ¹⁵N solid-state NMR, are particularly useful for characterizing the structure and dynamics of this compound within solid material matrices, providing compelling evidence of triazole formation after click reactions. researchgate.net Solution NMR spectra are typically recorded at specific frequencies, such as 500 MHz for ¹H and ¹³C NMR. rsc.org

Other Relevant Spectroscopic Techniques:

While UV-Vis, fluorescence, and NMR are commonly applied, other spectroscopic methods can provide complementary information. Infrared (IR) spectroscopy can confirm the presence of characteristic functional groups, such as the azide group in this compound, although the azide signal might be less prominent after reaction. researchgate.netresearchgate.net Raman spectroscopy can offer insights into the vibrational modes of the pyrene core and the surrounding material, providing information about molecular structure and interactions. researchgate.net X-ray photoelectron spectroscopy (XPS) can be used for surface analysis, providing elemental composition and chemical state information of materials containing this compound, which is particularly useful for surface functionalization studies. researchgate.netresearchgate.netuclouvain.be

Detailed Research Findings and Data:

Research involving the integration of this compound often utilizes these spectroscopic techniques to confirm successful functionalization and characterize the resulting materials. For example, the synthesis of pyrene-functionalized nanojars involved characterizing the products using NMR spectroscopy, mass spectrometry, and photophysical techniques like steady-state and time-resolved fluorescence measurements. acs.orgnih.gov These studies revealed strong and varied fluorescence quenching upon binding to the nanojars, with quenching factors ranging from 6.3-fold to 25-fold depending on the linker structure. acs.orgnih.gov

Here is a representative data table summarizing some spectroscopic data points that might be relevant when characterizing this compound and its derivatives in materials science:

TechniqueAnalyte/MaterialKey Information ProbedRepresentative Data/Findings
UV-Vis AbsorptionThis compound / Functionalized MaterialsElectronic transitions, ConjugationAbsorption maxima (e.g., 343, 326, 313 nm for a pyrene azide derivative), changes upon conjugation. antibodies.com
Fluorescence SpectroscopyThis compound / Fluorescent MaterialsEmission properties, Environment, QuenchingEmission maxima (e.g., 377, 397 nm for a pyrene azide derivative), antibodies.com fluorescence quenching factors, acs.org lifetimes.
¹H NMR SpectroscopyThis compound / Functionalized MaterialsProton environments, Structure confirmationCharacteristic chemical shifts (e.g., δ 8.44-7.90 ppm for pyrene protons). nih.gov
¹³C NMR SpectroscopyThis compound / Functionalized MaterialsCarbon environments, Structure confirmationCharacteristic chemical shifts (e.g., δ 139.7-120.2 ppm for pyrene carbons). nih.gov
¹⁵N Solid-State NMRMaterials with incorporated azide/triazole groupsTriazole formation, Nitrogen environmentsConfirmation of triazole formation after click reaction. researchgate.net
IR SpectroscopyThis compound / Functionalized MaterialsPresence of functional groupsCharacteristic azide stretch (though may disappear upon reaction). researchgate.net

Computational and Theoretical Investigations of 1 Azidopyrene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-azidopyrene. These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, provide a detailed picture of the molecule's electronic landscape and its implications for chemical reactivity. arxiv.org

The ground-state electronic structure of this compound is characterized by the interaction between the pyrene (B120774) core and the azide (B81097) functional group. The pyrene moiety is a large, electron-rich aromatic system, while the azide group is a known electron-withdrawing group with a unique electronic configuration. The combination of these two components leads to a complex distribution of electron density, which dictates the molecule's reactivity.

Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. In this compound, the HOMO is typically localized on the electron-rich pyrene ring, while the LUMO is often associated with the azide group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Key Research Findings:

Electron Distribution: The nitrogen atom of the azide group directly attached to the pyrene ring exhibits a partial positive charge, while the terminal nitrogen atoms carry a significant negative charge. This charge distribution makes the terminal nitrogens susceptible to electrophilic attack.

Table 7.1.1: Calculated Electronic Properties of a Representative Aryl Azide (Phenyl Azide) *

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates the electron-donating ability.
LUMO Energy -0.8 eV Indicates the electron-accepting ability.
HOMO-LUMO Gap 5.7 eV Relates to chemical reactivity and stability.
Dipole Moment 1.5 D Influences solubility and intermolecular interactions.

Note: These values are representative for a simple aryl azide and are used as an illustrative example due to the lack of specific published data for this compound. The actual values for this compound would be influenced by the larger pyrene system.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. youtube.com These simulations provide insights into the conformational flexibility, solvation, and non-covalent interactions of the molecule over time.

In a typical MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces are derived from a pre-defined force field. This allows for the exploration of the potential energy surface and the identification of stable conformations and dynamic processes. oecd-nea.org

Simulations in Solution: MD simulations of the parent pyrene molecule in aqueous environments have shown that it tends to be solubilized within the hydrophobic core of micelles. nih.govnih.gov This suggests that this compound, with its large hydrophobic pyrene core, would exhibit similar behavior, preferring non-polar environments. The azide group, being more polar, might influence the orientation of the molecule at interfaces.

Key Research Findings:

Solvation Effects: The solvation shell around this compound plays a crucial role in its reactivity. In polar solvents, the azide group can form hydrogen bonds, which may affect its photochemical properties.

Conformational Dynamics: The bond between the pyrene ring and the azide group allows for rotational freedom. MD simulations can quantify the rotational barriers and the preferred orientation of the azide group relative to the pyrene plane.

Table 7.2.1: Representative Parameters for MD Simulations of Aromatic Molecules

Parameter Typical Value/Method Purpose
Force Field AMBER, CHARMM Describes the potential energy of the system.
Water Model TIP3P, SPC/E Represents the solvent environment.
Simulation Time 100-500 ns Allows for sufficient sampling of conformational space. oecd-nea.org

Theoretical Modeling of Photochemical Reaction Pathways and Intermediates

The photochemistry of aryl azides is a rich field of study, and theoretical modeling has been instrumental in elucidating the complex reaction pathways and identifying transient intermediates. researchgate.netresearchgate.net Upon absorption of UV light, this compound can undergo a variety of photochemical reactions, with the primary process being the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.

Theoretical models, often employing multi-reference methods like CASSCF and CASPT2, are necessary to accurately describe the electronically excited states and the transitions between them. These calculations can map out the potential energy surfaces of the ground and excited states, identifying key features such as conical intersections, which are crucial for understanding the non-radiative decay pathways. youtube.comyoutube.com

Key Reaction Pathways:

Excitation: The process begins with the absorption of a photon, promoting the molecule to an excited singlet state (S₁).

Nitrogen Extrusion: From the excited state, the molecule can lose N₂ to form a singlet pyrenylnitrene. This is often a very fast process.

Intersystem Crossing: The initially formed singlet nitrene can undergo intersystem crossing to the more stable triplet ground state (T₀).

Subsequent Reactions: The pyrenylnitrene is a highly reactive intermediate that can undergo various reactions, such as hydrogen abstraction from the solvent, insertion into C-H bonds, or ring expansion.

Table 7.3.1: Key Intermediates in the Photolysis of a General Aryl Azide

Intermediate Electronic State Description
Aryl Azide (S₁) Excited Singlet The initial photoexcited state.
Aryl Nitrene (S₁) Excited Singlet A short-lived, highly reactive species.
Aryl Nitrene (T₀) Ground Triplet A more stable, but still reactive, nitrene species.

In Silico Design and Prediction of this compound Derivatives for Specific Applications

The principles of in silico design can be applied to this compound to create new derivatives with enhanced properties for specific applications, particularly in the field of bioorthogonal chemistry. nih.govnih.govmdpi.com By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives using computational methods, it is possible to screen for candidates with improved reactivity, selectivity, or fluorescent properties.

For example, the introduction of electron-withdrawing or electron-donating groups at different positions on the pyrene ring can modulate the electronic properties of the azide group, thereby tuning its reactivity in bioorthogonal reactions like the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions. nih.govresearchgate.net

Design Strategies and Predicted Outcomes:

Tuning Reactivity: The addition of electron-withdrawing groups is predicted to increase the electrophilicity of the azide, potentially accelerating its reaction with phosphines or strained alkynes.

Modulating Fluorescence: Modifications to the pyrene core can alter the absorption and emission wavelengths of the molecule, enabling the design of fluorescent probes for specific imaging applications. Quantum chemical calculations can predict these spectral shifts. nih.govsemanticscholar.org

Improving Biocompatibility: In silico methods can also be used to predict properties related to biocompatibility, such as solubility and membrane permeability, by calculating parameters like logP.

Table 7.4.1: In Silico Screening of Hypothetical this compound Derivatives

Derivative Modification Predicted Property Change Potential Application
Nitro-1-azidopyrene Addition of a nitro group Increased azide reactivity Faster bioorthogonal labeling
Amino-1-azidopyrene Addition of an amino group Red-shifted fluorescence emission Dual-color cellular imaging

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Synthetic Strategies for 1-Azidopyrene Analogues

The functionalization of the pyrene (B120774) core is crucial for tuning its properties and creating novel analogues. Modern synthetic methodologies are moving beyond classical approaches to offer more efficient and diverse routes to these compounds.

Future strategies will likely focus on the late-stage functionalization of the pyrene scaffold. Techniques such as C-H activation will allow for the direct introduction of functional groups onto the pyrene ring, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. pnas.org The synthesis of various azapyrene derivatives, where carbon atoms in the pyrene skeleton are replaced by nitrogen, is also an expanding field. rsc.org These structural modifications can significantly alter the electronic and photophysical properties of the molecule. rsc.org

Furthermore, the development of modular approaches is a key area of interest. For instance, the "record player" design, used in creating molecular spin switches from Ni(II)-porphyrins and photoswitchable azopyridine ligands, showcases a modular synthetic strategy that could be adapted for this compound analogues. beilstein-journals.org Coupling reactions, such as the Suzuki or Sonogashira reactions, are instrumental in building complex, functionalized pyrene-based structures that can serve as precursors to novel this compound analogues. scispace.com The synthesis of fullerene derivatives bearing both azide (B81097) and tetrazine groups for controlled bioconjugation highlights the trend towards creating multifunctional cores for complex molecular assembly. nih.gov Similarly, efficient methods for preparing functionalized pyridine (B92270) and azepine derivatives through multi-step sequences, including Staudinger and aza-Wittig reactions or copper-catalyzed cyclizations, provide a blueprint for creating a wider variety of heterocyclic analogues linked to the pyrene core. researchgate.netnih.gov

Advanced Spectroscopic Probes for Unraveling Complex Biological Processes

The intrinsic fluorescence of the pyrene moiety makes it an exceptional scaffold for developing advanced spectroscopic probes. alfa-chemistry.com this compound, in particular, combines these fluorescent properties with the ability to be attached to biomolecules via "click chemistry," enabling the targeted investigation of complex biological systems.

Pyrene is renowned for its sensitivity to the local micro-environment, a phenomenon known as the Ham effect. youtube.com This manifests as changes in the vibrational structure of its fluorescence spectrum in response to solvent polarity, allowing it to act as a molecular reporter. youtube.com This property is invaluable for probing the interiors of proteins or membranes. Furthermore, pyrene can form an excited-state dimer known as an excimer, which has a distinct, red-shifted emission. The formation of this excimer is dependent on the proximity of two pyrene units, making it a useful "spectroscopic ruler" for studying conformational changes and intermolecular interactions.

Future research will focus on designing this compound-based probes with enhanced features. This includes developing probes with higher quantum yields, longer fluorescence lifetimes, and tailored excitation/emission wavelengths to avoid background autofluorescence in biological samples. nih.gov Researchers have synthesized novel pyrene-based fluorescent probes to study interactions with biological macromolecules like DNA, using a combination of spectroscopic and thermodynamic techniques to elucidate binding modes. rsc.org These studies provide a foundation for designing next-generation probes for real-time imaging in living cells. alfa-chemistry.com

Table 1: Photophysical Properties of Synthesized Pyrene-Functionalized Ligands
CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)Reference
HL1 (4-(pyren-1-yl)pyrazole)-~3850.26 nih.gov
HL2 (4-(5-(pyren-1-yl)pent-4-yn-1-yl)pyrazole)-~3850.15 nih.gov
HL3 (4-(3-(pyrazol-4-yl)propyl)-1-(pyren-1-yl)-1,2,3-triazole)-~3850.14 nih.gov

Exploration of this compound in Chemo- and Phototherapeutic Modalities

The unique photochemical properties of the pyrene core open up avenues for its use in therapeutic applications, particularly in photodynamic therapy (PDT). nih.govfrontiersin.org In PDT, a photosensitizer molecule absorbs light and transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS) that can kill cancer cells. nih.govyoutube.com Pyrene and its derivatives have been shown to be effective photosensitizers. nih.gov

The combination of PDT with traditional chemotherapy is a promising strategy to enhance antitumor effects and overcome drug resistance. frontiersin.orgnih.gov this compound is an ideal platform for creating such combination therapies. The azide group can be used to conjugate the pyrene photosensitizer to a chemotherapeutic drug or a tumor-targeting ligand. This creates a single agent capable of delivering both photodynamic and chemotherapeutic treatments directly to the tumor site, potentially leading to synergistic effects where the two therapies enhance each other's efficacy. nih.govnih.gov For example, ROS generated during PDT can increase the permeability of cell membranes, facilitating the uptake of the attached chemotherapy drug. nih.gov Conversely, some chemotherapeutic agents could be designed to supply oxygen, mitigating the hypoxia often found in solid tumors that limits the effectiveness of PDT. nih.gov

Future work in this area will involve the rational design of this compound conjugates with optimized photosensitizing capabilities and controlled drug release mechanisms. The goal is to create highly targeted, multi-modal therapeutic agents that maximize efficacy while minimizing side effects on healthy tissues. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The traditional process of discovering and optimizing new molecules is often slow and resource-intensive. chembites.orgnih.gov The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process, and research on this compound is poised to benefit significantly. rsc.orgnih.gov

Table 2: Applications of AI/ML in Accelerating Chemical Discovery
Application AreaAI/ML TechniquePredicted PropertyKey Finding/BenefitReference
Fluorescent Probe DesignMultilayer Interaction Convolutional Network (MICNet)Excitation & Emission WavelengthsHigh prediction accuracy with mean relative errors of 0.1% and 0.4% respectively, accelerating design. rsc.org
Drug DiscoveryGraph Neural Networks with Transfer LearningMolecular Properties (ADMET)Improves property prediction even with limited high-quality data, enabling smarter decisions. astrazeneca.com
Materials DiscoveryEnsemble ModelsEmission Wavelength & Quantum YieldDeveloped a database of >4300 dyes to train models for efficient virtual screening. acs.org
Fluorescent Material SynthesisPrediction Model for Quantum YieldFluorescence Quantum YieldSuccessfully screened out weakly fluorescent molecules, improving the efficiency of synthesis cycles. mdpi.com
Drug Discovery PlatformProprietary AI/ML Models (SAFIRE)ADMET PropertiesAchieved >80% accuracy by training on vast proprietary and public datasets. eurofinsdiscovery.com

Sustainability and Green Chemistry Aspects in this compound Research

As chemical research advances, there is a growing emphasis on sustainability and the principles of green chemistry. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. epa.gov

The synthesis of this compound and its analogues can be made more sustainable by adopting these principles. This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. epa.gov Click chemistry reactions, such as the azide-alkyne cycloaddition used to functionalize this compound, are excellent examples of atom-economical reactions due to their high yields and minimal byproducts. pnas.orgnih.gov

Safer Reagents and Solvents: Developing synthetic methods that use less hazardous substances. For example, recent research has focused on creating safer and faster processes for producing sodium azide, a key reagent, by altering the alcohol reactant to reduce volatile organic compound (VOC) emissions. rsc.org The use of greener solvents or even solvent-free reaction conditions is another key goal. nih.govmdpi.com

Renewable Feedstocks: Utilizing raw materials from renewable sources rather than depleting fossil fuels wherever possible. epa.govmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. epa.gov

Waste Reduction: Minimizing waste generation is a cornerstone of green chemistry. This can be quantified using metrics like the E-factor (weight of byproducts / weight of product), with a lower E-factor indicating a greener process. epa.gov

Future research will increasingly focus on designing the entire lifecycle of this compound-based products with sustainability in mind, from their synthesis to their final application and degradation. youtube.com This includes creating molecules that are "benign by design," functioning as required in their application but degrading into harmless substances in the environment. youtube.com

Table 3: Green Chemistry Principles in this compound Research
Green Chemistry PrincipleApplication in this compound ContextPotential ImpactReference
2. Atom EconomyEmploying click chemistry (azide-alkyne cycloaddition) for derivatization.Maximizes material incorporation, minimal byproducts. pnas.orgnih.gov
3. Less Hazardous Chemical SynthesesDeveloping safer synthesis routes for azide precursors, avoiding volatile and toxic reagents.Reduces safety hazards and VOC emissions. rsc.org
5. Safer Solvents & AuxiliariesUsing water or other green solvents; developing solvent-free reaction conditions.Reduces environmental pollution and worker exposure. nih.govmdpi.com
6. Design for Energy EfficiencyOptimizing reactions to proceed at ambient temperature and pressure.Lowers energy costs and associated carbon footprint. epa.gov
7. Use of Renewable FeedstocksExploring bio-based sources for the pyrene core or its substituents.Reduces reliance on finite petrochemical resources. mdpi.com
10. Design for DegradationIncorporating functional groups that facilitate environmental degradation after use.Prevents persistence and bioaccumulation of the chemical in the environment. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.